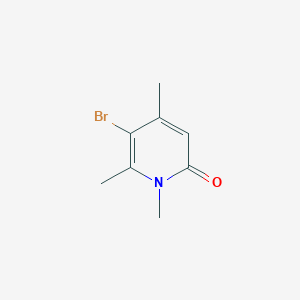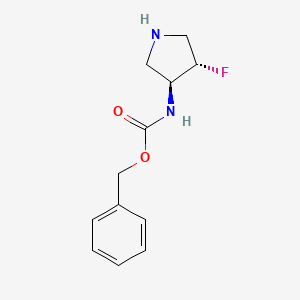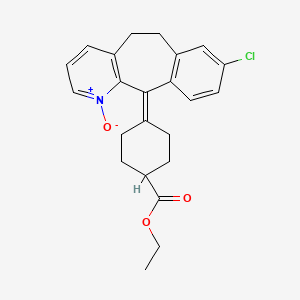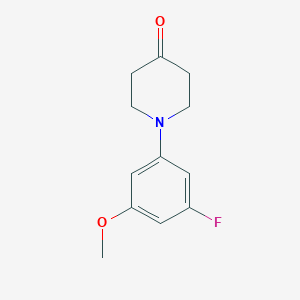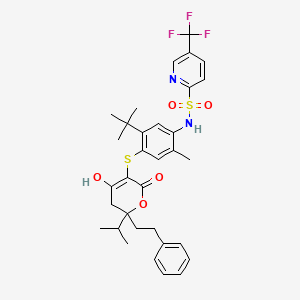
6-Bromoaceanthrylene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoaceanthrylene-1,2-dione is a brominated derivative of anthracene, characterized by the presence of a bromine atom at the 6th position and two ketone groups at the 1st and 2nd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoaceanthrylene-1,2-dione typically involves the bromination of anthracene followed by oxidation. One common method includes the reaction of 9-bromoanthracene with oxalyl chloride in carbon disulfide (CS2) under a nitrogen atmosphere, followed by the addition of anhydrous aluminum chloride (AlCl3). The reaction mixture is stirred at low temperatures and then allowed to react overnight at room temperature. The resulting product is purified through filtration and washing .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromoaceanthrylene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone groups can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form polycyclic aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like oxone (potassium peroxymonosulfate) in methanol are employed.
Cyclization Reactions: Catalysts like palladium or copper salts are used under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, polycyclic aromatic hydrocarbons, and other brominated compounds .
Applications De Recherche Scientifique
6-Bromoaceanthrylene-1,2-dione has several scientific research applications:
Organic Electronics: It is used in the development of near-infrared (NIR) electroluminescent materials for organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Fluorescent Probes: The compound serves as a precursor for the synthesis of fluorescent probes used in biological imaging and detection of specific biomolecules.
Material Science:
Mécanisme D'action
The mechanism of action of 6-Bromoaceanthrylene-1,2-dione primarily involves its ability to participate in charge transfer interactions and form stable complexes with various molecular targets. The bromine atom and ketone groups play a crucial role in these interactions, influencing the compound’s electronic properties and reactivity. These interactions are essential for its applications in organic electronics and fluorescent probes .
Comparaison Avec Des Composés Similaires
9-Bromoanthracene: Similar in structure but lacks the ketone groups, making it less reactive in certain chemical reactions.
Anthracene-1,2-dione: Lacks the bromine atom, resulting in different electronic properties and reactivity.
6-Bromo-1,2-naphthoquinone: Shares the bromine and ketone functionalities but has a different aromatic core, leading to distinct chemical behavior.
Uniqueness: 6-Bromoaceanthrylene-1,2-dione is unique due to the combination of bromine and ketone groups on the anthracene core, which imparts specific electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular recognition .
Propriétés
Formule moléculaire |
C16H7BrO2 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
6-bromoaceanthrylene-1,2-dione |
InChI |
InChI=1S/C16H7BrO2/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15(18)16(13)19/h1-7H |
Clé InChI |
FXSYOIJKTMIGRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC=C4C(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



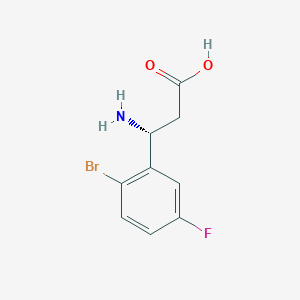
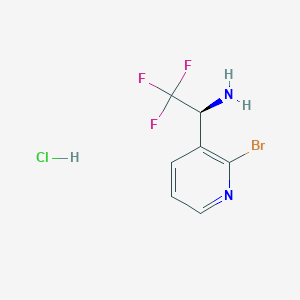
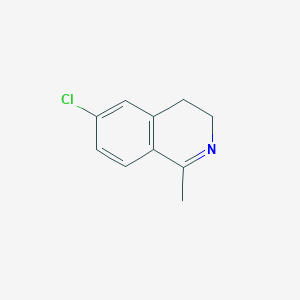
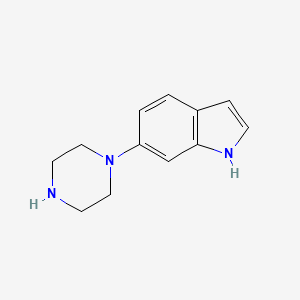

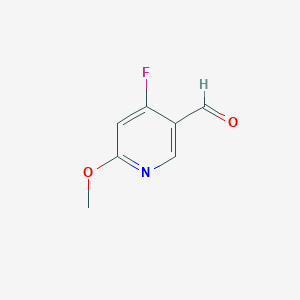
![1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13031810.png)
